4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride
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Overview
Description
4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenacylamine structure, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride typically involves multi-step organic reactions. One common method includes the halogenation of phenacylamine derivatives, followed by the introduction of bromine, fluorine, and iodine atoms under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the selective introduction of halogens.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized to achieve high yields and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The final product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions include various substituted phenacylamine derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of halogen atoms enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoroaniline
- 3-Fluoro-4-iodoaniline
- 2-Iodo-4-bromoaniline
Uniqueness
4-Bromo-3-fluoro-2-iodophenacylamine hydrochloride is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms, which impart distinct chemical properties
Properties
Molecular Formula |
C8H7BrClFINO |
---|---|
Molecular Weight |
394.41 g/mol |
IUPAC Name |
2-amino-1-(4-bromo-3-fluoro-2-iodophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H6BrFINO.ClH/c9-5-2-1-4(6(13)3-12)8(11)7(5)10;/h1-2H,3,12H2;1H |
InChI Key |
ALDYYFICTWRYRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CN)I)F)Br.Cl |
Origin of Product |
United States |
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